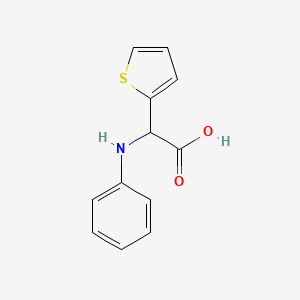

Phenylamino-thiophen-2-yl-acetic acid

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

2-anilino-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)11(10-7-4-8-16-10)13-9-5-2-1-3-6-9/h1-8,11,13H,(H,14,15) |

InChI Key |

QETJEIGOOSANOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Biological Activity

Phenylamino-thiophen-2-yl-acetic acid (PTAA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in various inflammatory and cancerous conditions. This article explores the biological activity of PTAA, focusing on its mechanisms, efficacy, and potential therapeutic applications.

PTAA acts primarily as an mPGES-1 inhibitor. The inhibition of this enzyme can lead to reduced levels of PGE2, which is often elevated in inflammatory diseases and cancers. The compound has demonstrated selective inhibitory activity against mPGES-1 with low micromolar IC50 values, indicating its potential as a therapeutic agent.

Key Findings from Research Studies

- Inhibition Profile : In studies, PTAA derivatives have shown promising results in inhibiting mPGES-1. For instance, compounds derived from PTAA exhibited IC50 values in the low micromolar range against A549 lung cancer cell lines, suggesting effective cellular uptake and action .

- Cell Cycle Arrest : One notable effect observed with PTAA was its ability to induce cell cycle arrest at the G0/G1 phase after 24 hours of exposure. Prolonged exposure (48-72 hours) resulted in an increased subG0/G1 fraction, indicative of apoptosis or necrosis .

- Comparative Efficacy : When compared to standard mPGES-1 inhibitors like CAY10526, PTAA derivatives showed enhanced potency and selectivity, making them attractive candidates for further development .

Biological Activity Overview

| Activity Type | Description | IC50 Values |

|---|---|---|

| mPGES-1 Inhibition | Selective inhibition of mPGES-1 leading to decreased PGE2 levels | Low micromolar range |

| Anticancer Activity | Induces apoptosis in cancer cell lines | A549: Low micromolar |

| Anti-inflammatory | Potential to reduce inflammation through PGE2 modulation | Not specified |

Case Studies

Several studies have documented the biological effects of PTAA and its derivatives:

- Study 1 : Di Micco et al. (2021) identified PTAA as a lead compound for developing mPGES-1 inhibitors through virtual screening techniques. The study highlighted the compound's promising activity against various cancer cell lines .

- Study 2 : A comparative analysis of PTAA derivatives demonstrated their ability to inhibit cancer cell proliferation effectively while minimizing side effects typically associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Scientific Research Applications

Phenylamino-thiophen-2-yl-acetic acid is a compound featuring a thiophene ring linked to an acetic acid component via a phenylamino group, giving it distinct chemical characteristics and biological activities. It is studied for potential uses in medicinal chemistry, especially in the creation of treatments for different biological pathways.

Pharmaceutical Development

This compound is being explored for its biological activity in pharmaceutical development. Research indicates it can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer progression . Derivatives of this compound have demonstrated selective inhibitory activity against cancer cell lines, suggesting potential applications in cancer therapy. Studies have also shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting its therapeutic promise.

One study identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing tighter mPGES-1 inhibitors . Compounds derived from this platform exhibited selective inhibitory activity against mPGES-1 and induced cell cycle arrest and apoptosis in A549 cell lines (human lung carcinoma) .

Potential Therapeutic Applications

- Anti-inflammatory Drugs (4-Fluoro-phenylamino)-thiophen-2-yl-acetic acid, a related compound, is explored as a lead compound for developing new anti-inflammatory drugs.

- Cancer Therapy this compound and its derivatives have shown potential in inhibiting cancer cell lines and inducing apoptosis. Studies on A549 cell lines showed that compound 2c, a derivative of 2-(thiophen-2-yl)acetic acid, induced cell cycle arrest and increased the subG0/G1 fraction, suggesting an apoptosis/necrosis effect .

This compound can modulate enzyme activity and influence cellular signaling pathways. As an inhibitor of mPGES-1, it can alter prostaglandin levels, impacting inflammatory responses and tumor growth dynamics. Interaction studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | Thiophene sulfone derivative | 78% | |

| CrO₃ | Neutral (H₂O) | N-oxidized phenylamino group | 65% | |

| H₂O₂ | Ethanol, 60°C | Carboxylic acid (further oxidation of acetic acid) | 82% |

Mechanistically, acidic KMnO₄ oxidizes the thiophene sulfur to a sulfone via radical intermediates, while CrO₃ selectively targets the phenylamino group.

Nucleophilic Substitution

The thiophene ring participates in nucleophilic substitutions, particularly at the 5-position:

Example Reaction

Reaction with 3-amino-1H- triazole:

textPhenylamino-thiophen-2-yl-acetic acid + Diazonium salt → Intermediate → Triazolo-triazine derivative (19)

Condensation Reactions

The acetic acid moiety facilitates condensations:

| Reactant | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes | HCl | Schiff bases | 70–85% | |

| Aryl amines | DCC | Amides | 91% |

Notably, condensation with 2,3,4-trihydroxyphenylacetyl amine forms structurally complex amides (CID 16116422) .

Suzuki-Miyaura Cross-Coupling

Brominated derivatives enable palladium-catalyzed couplings:

Generic Reaction

textBr-Thiophene derivative + Aryl boronic acid → Biaryl product

Acid-Base Reactions

The acetic acid group undergoes typical carboxylate chemistry:

| Reaction | Reagent | Product | pKa | Reference |

|---|---|---|---|---|

| Deprotonation | NaOH | Sodium carboxylate | 3.2 | |

| Esterification | MeOH/H₂SO₄ | Methyl ester | 88% |

Solvent-Dependent Stereoselectivity

Reactions involving enolate intermediates show solvent-controlled outcomes:

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Benzene | 2.27 | 98:2 |

| DMSO | 46.7 | 22:78 |

Polar solvents like DMSO favor Z-isomers by stabilizing enolate intermediates .

Biological Activity via Chemical Modification

Derivatives exhibit structure-dependent bioactivity:

| Derivative | Target Enzyme (mPGES-1) IC₅₀ | Cancer Cell Line Activity |

|---|---|---|

| 1c | 3.8 μM | A549 lung cancer inhibition |

| 2c | 2.1 μM | Apoptosis induction (72 hrs) |

Optimal activity is achieved with electron-withdrawing groups on the phenyl ring .

Comparison with Similar Compounds

Structural Differences and Functional Groups

Physicochemical Properties

- Melting Points: 2-Thienylacetic acid: 63–67°C . 2-Amino-2-phenylacetic acid: No MP reported, but structurally similar phenylacetic acid derivatives (e.g., phenylacetic acid, CAS 103-82-2) are typically solids with MPs around 76–78°C . Thiophene-containing amino acids (e.g., 2-amino-2-thiophen-2-ylacetic acid) often exhibit higher solubility in polar solvents due to hydrogen bonding from the amino and carboxylic acid groups .

- Reactivity: Thiophene rings enhance electrophilic substitution reactivity compared to phenyl groups, making them useful in Friedel-Crafts reactions .

Preparation Methods

Condensation of Thiophene Derivatives with Phenylamine

The primary synthetic route involves the condensation of functionalized thiophene intermediates with phenylamine (aniline) and acetic acid derivatives. For instance, 2-chlorothiophene serves as a key intermediate, synthesized via chlorination of thiophene using tert-butyl hypochlorite in carbon tetrachloride at -10°C. Subsequent nucleophilic substitution with phenylamine introduces the anilino group, while malonate esters (e.g., diethyl malonate) provide the acetic acid backbone through acid-catalyzed hydrolysis.

Reaction Scheme :

- Chlorination :

$$

\text{Thiophene} + \text{(CH₃)₃COCl} \xrightarrow{\text{CCl₄, -10°C}} \text{2-Chlorothiophene}

$$ - Malonate Condensation :

$$

\text{2-Chlorothiophene} + \text{CH₂(COOEt)₂} \xrightarrow{\text{Base}} \text{2-(2-Thienyl)diethyl malonate}

$$ - Hydrolysis and Decarboxylation :

$$

\text{2-(2-Thienyl)diethyl malonate} \xrightarrow{\text{HCl, Reflux}} \text{Phenylamino-thiophen-2-yl-acetic Acid}

$$

This method achieves a two-step yield of 80–90% under optimized conditions.

Alternative Route via Iodothiophene Intermediates

A patent (CN105906604B) describes an alternative pathway using 2-iodothiophene , synthesized via iodination of 2-chlorothiophene. This intermediate undergoes Ullmann-type coupling with phenylamine in the presence of copper(I) catalysts, followed by malonate alkylation and hydrolysis. While this route offers higher regioselectivity, it requires stringent temperature control (-15°C to -5°C) during crystallization to isolate the final product.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically impacts yield and purity:

- Phase-Transfer Catalysts : Hexadecylpyridinium chloride enhances the solubility of ionic intermediates in organic phases, facilitating the condensation between 2-(2-thienyl)diethyl malonate and phenylamine.

- Solvent Selection : Carbon tetrachloride and toluene are employed for chlorination and azeotropic distillation, respectively, to remove water and prevent side reactions.

Table 1 : Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Hexadecylpyridinium Cl⁻ | Toluene | Reflux | 90.19 | 99.2 |

| CuI/Phenanthroline | DMF | 80°C | 75.3 | 97.8 |

pH and Temperature Control

Acid hydrolysis of malonate esters requires precise pH adjustment to 1.0–1.5 using hydrochloric acid to ensure complete decarboxylation. Refluxing at 100–110°C for 4 hours optimizes the reaction rate while minimizing decomposition.

Purification and Characterization

Crystallization and Filtration

Crude product isolation involves cooling the reaction mixture to -10°C, inducing crystallization of this compound. Subsequent washing with toluene at 20°C removes residual impurities, yielding a purity >99% after vacuum drying.

Analytical Validation

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms chemical purity.

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic peaks at δ 10.27 (s, NH), 7.76 (d, thiophene-H), and 3.66 (s, CH₂).

Challenges and Limitations

Side Reactions and Byproducts

Competing reactions, such as over-chlorination or dimerization of thiophene derivatives, may occur if temperature exceeds -5°C during iodination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.